molecular formula C7H16FO2P B1219632 Soman CAS No. 96-64-0

Soman

Cat. No. B1219632
CAS RN: 96-64-0
M. Wt: 182.17 g/mol
InChI Key: GRXKLBBBQUKJJZ-UHFFFAOYSA-N
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Description

Nerve agents GA (tabun), GB (sarin), GD (soman), and VX are manufactured compounds. The G-type agents are clear, colorless, tasteless liquids miscible in water and most organic solvents. GB is odorless and is the most volatile nerve agent. GA has a slightly fruity odor, and GD has a slight camphor-like odor. VX is a clear, amber-colored odorless, oily liquid. It is miscible with water and dissolves in all solvents. VX is the least volatile nerve agent. Most of the nerve agents were originally produced in a search for insecticides, but because of their toxicity, they were evaluated for military use. Nerve agents have been used in wars and by terrorists. They are known to be stored by several nations, including the United States.
Soman is a colorless liquid, odorless to fruity.
Soman is a phosphonic ester.

properties

CAS RN

96-64-0

Product Name

Soman

Molecular Formula

C7H16FO2P

Molecular Weight

182.17 g/mol

IUPAC Name

3-[fluoro(methyl)phosphoryl]oxy-2,2-dimethylbutane

InChI

InChI=1S/C7H16FO2P/c1-6(7(2,3)4)10-11(5,8)9/h6H,1-5H3

InChI Key

GRXKLBBBQUKJJZ-UHFFFAOYSA-N

SMILES

CC(C(C)(C)C)OP(=O)(C)F

Canonical SMILES

CC(C(C)(C)C)OP(=O)(C)F

boiling_point

198.0 °C
198 °C

Color/Form

Colorless liquid
Colorless transparent liquid
Colorless liquid which gives off a colorless vapor
When pure, colorless liquid;  with impurities, amber or dark brown

density

1.0222 g/mL at 25 °C

melting_point

-42.0 °C
-42 °C

Other CAS RN

96-64-0

physical_description

Soman is a colorless liquid, odorless to fruity.
Clear, colorless, liquid. Discolors with aging to dark brown. Gives off colorless vapor.

solubility

0.12 M
In water, 2.1X10+4 mg/L at 20 °C
Miscible with both polar and nonpolar solvents

synonyms

Methylphosphonofluoridate, Pinacolyl
Pinacolyl Methylphosphonofluoridate
Soman

vapor_density

6.3 (Air = 1)

vapor_pressure

0.40 mmHg
0.41 mm Hg at 25 °C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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